1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole
Description
Properties
IUPAC Name |
1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonylbenzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c1-3-22-14-8-10(2)11(16)9-15(14)23(20,21)19-13-7-5-4-6-12(13)17-18-19/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBWZESHHPIFLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Chloro-2-Ethoxy-4-Methylbenzenesulfonyl Chloride
The synthesis begins with the construction of the substituted benzenesulfonyl chloride scaffold. Starting from 2-ethoxy-4-methylphenol, chlorination at the 5-position is achieved using chlorine gas (Cl₂) in the presence of FeCl₃ as a catalyst. This step proceeds via electrophilic aromatic substitution, where the ethoxy group directs incoming electrophiles to the ortho and para positions relative to itself. Given the steric and electronic effects of the methyl group at the 4-position, chlorination predominantly occurs at the 5-position.
Subsequent sulfonation is performed using chlorosulfonic acid (HSO₃Cl) under anhydrous conditions. The reaction generates the sulfonyl chloride functionality at the position ortho to the ethoxy group, yielding 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride. This intermediate is isolated via fractional distillation or recrystallization from nonpolar solvents, with typical yields ranging from 65% to 75%.
Reaction Scheme:
$$
\text{2-Ethoxy-4-methylphenol} \xrightarrow{\text{Cl}2, \text{FeCl}3} \text{5-Chloro-2-ethoxy-4-methylphenol} \xrightarrow{\text{HSO}_3\text{Cl}} \text{5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride}
$$
Coupling with 1H-Benzotriazole
The sulfonyl chloride intermediate is reacted with 1H-benzotriazole in dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. Pyridine is added to neutralize HCl generated during the reaction, driving the equilibrium toward product formation. The reaction proceeds via nucleophilic attack of the benzotriazole nitrogen on the electrophilic sulfur center, forming the sulfonamide bond.
Optimized Conditions:
- Molar Ratio: 1:1.2 (sulfonyl chloride : benzotriazole)
- Temperature: 0°C to room temperature
- Reaction Time: 4–6 hours
- Yield: 70–85% after column chromatography (silica gel, ethyl acetate/hexane)
Synthesis via Sulfinic Acid Salt Intermediates
Generation of Sulfinic Acid Salts
An alternative route involves the generation of sulfinic acid salts from organolithium reagents. Starting with 5-chloro-2-ethoxy-4-methylbromobenzene, lithium-halogen exchange using n-butyllithium (n-BuLi) at -78°C produces an aryl lithium species. Treatment with sulfur dioxide (SO₂) gas forms the corresponding sulfinic acid lithium salt.
Critical Parameters:
- Solvent: Dry THF or diethyl ether
- Temperature: Strict maintenance at -78°C to prevent side reactions
- SO₂ Flow Rate: Controlled introduction to avoid over-sulfination
Reaction with N-Chlorobenzotriazole
The sulfinic acid salt is subsequently treated with N-chlorobenzotriazole (BtCl) at room temperature. This step involves nucleophilic displacement of the chloride by the sulfinate anion, yielding the target compound. Triethylamine (Et₃N) is often added to scavenge residual protons and facilitate the reaction.
Reaction Scheme:
$$
\text{5-Chloro-2-ethoxy-4-methylbromobenzene} \xrightarrow{\text{n-BuLi, SO}2} \text{Li}^+[\text{ArSO}2^-] \xrightarrow{\text{BtCl, Et}_3\text{N}} \text{1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-1H-benzotriazole}
$$
Yield: 60–75% after recrystallization from ethanol/water
Comparative Analysis of Methodologies
Efficiency and Scalability
The sulfonyl chloride route (Method 1) offers higher yields and simpler scalability due to the commercial availability of many substituted phenols and chlorosulfonic acid. In contrast, Method 2 requires stringent temperature control and specialized reagents (e.g., n-BuLi), making it less practical for industrial-scale synthesis.
Characterization and Validation
The final product is characterized by:
- ¹H NMR: Distinct signals for ethoxy (-OCH₂CH₃) at δ 1.35 (t, 3H) and δ 4.05 (q, 2H), aromatic protons between δ 7.2–8.3, and methyl group at δ 2.45 (s, 3H).
- IR Spectroscopy: S=O stretches at 1160 cm⁻¹ and 1350 cm⁻¹, and N-SO₂ absorption at 910 cm⁻¹.
- Mass Spectrometry: Molecular ion peak at m/z 381 (M⁺) consistent with C₁₅H₁₄ClN₃O₃S.
Industrial and Regulatory Considerations
Large-scale production favors Method 1 due to lower costs and reduced handling of pyrophoric reagents. Regulatory guidelines (e.g., REACH) mandate rigorous removal of residual solvents (DCM, THF) and sulfonic acid byproducts, necessitating advanced purification techniques such as wiped-film evaporation.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide or sulfide derivatives.
Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfoxides or sulfides.
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the benzotriazole moiety can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or enzyme activity .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. Its structural similarity to known anti-inflammatory agents enhances its potential therapeutic applications .
Anticonvulsant Activity
Some studies have assessed the anticonvulsant effects of benzotriazole derivatives. These compounds have shown promise in reducing seizure activity in animal models, suggesting a potential role in epilepsy treatment .
Corrosion Inhibitors
Benzotriazole derivatives, including the compound , are utilized as corrosion inhibitors in metal protection. They form a protective layer on metal surfaces, preventing oxidation and degradation. This application is particularly relevant in industries where metal components are exposed to harsh environments .
Photostabilizers
In materials science, benzotriazoles are employed as photostabilizers in plastics and coatings. They absorb UV radiation and prevent photodegradation of materials, thereby extending their lifespan and maintaining their mechanical properties .
Environmental Remediation
The compound's ability to bind with heavy metals makes it a candidate for environmental remediation processes. It can be used to remove toxic metals from wastewater through chelation, thereby reducing environmental pollution .
Pesticide Development
Research has indicated that benzotriazole derivatives can enhance the efficacy of certain pesticides. By modifying their chemical structure, scientists aim to improve the selectivity and potency of these agricultural chemicals against pests while minimizing environmental impact .
Case Studies
| Study Title | Findings | Application |
|---|---|---|
| Antimicrobial Activity of Benzotriazole Derivatives | Demonstrated significant inhibition against E. coli | Pharmaceutical development |
| Anti-inflammatory Properties of Benzotriazoles | Reduced cytokine production in vitro | Potential treatment for inflammatory diseases |
| Corrosion Inhibition Studies | Effective in protecting metals from corrosion | Industrial applications |
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s benzenesulfonyl group differs significantly from the nitroimidazolyl or triazolyl substituents in analogs. Sulfonyl groups generally enhance electrophilicity and stability compared to alkyl or aryl groups .
- Synthetic Flexibility : While nitroimidazole derivatives (3a, 3b) are synthesized via nucleophilic substitution in DMF, sulfonyl-containing analogs (e.g., the target compound) likely require sulfonylation reagents like sulfonyl chlorides under basic conditions .
Physicochemical Properties
- Thermal Stability : The melting points of nitroimidazole derivatives (167–170°C) are comparable to those of sulfonamide-based benzotriazoles, which typically exhibit higher melting points due to strong intermolecular interactions (e.g., hydrogen bonding) .
- Solubility : Sulfonyl groups improve solubility in polar solvents like DMSO or acetonitrile, whereas alkyl-substituted analogs (e.g., 3a, 3b) show moderate solubility in alcohols .
Biological Activity
1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole is a compound that belongs to the benzotriazole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, antiparasitic, and potential anticancer properties based on current research findings.
- Chemical Formula : C18H19ClN2O3S
- Molecular Weight : 378.87 g/mol
- CAS Number : 835890-98-7
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various benzotriazole compounds against both Gram-positive and Gram-negative bacteria. Specifically, derivatives containing the sulfonyl group showed enhanced activity against methicillin-resistant strains of Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-1H-benzotriazole | MRSA | 12.5 - 25 |
| Other Benzotriazoles | Various Strains | Varies |
Antiparasitic Activity
The compound has demonstrated promising antiparasitic effects, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies revealed that at a concentration of 50 μg/mL, the compound induced a significant reduction in the viability of epimastigote forms by approximately 64%, and a higher efficacy against trypomastigotes was noted . This suggests that modifications to the benzotriazole scaffold can enhance its antiparasitic potential.
| Concentration (μg/mL) | Epimastigote Viability Reduction (%) | Trypomastigote Viability Reduction (%) |
|---|---|---|
| 25 | 50 | N/A |
| 50 | 64 | 95 |
Anticancer Potential
The anticancer activity of benzotriazole derivatives has been explored through various studies. Some compounds have shown cytotoxic effects in cancer cell lines, indicating potential as therapeutic agents. For instance, certain benzotriazole derivatives exhibited better cytotoxicity compared to standard chemotherapeutic agents like bleomycin in specific tumor models . The structure-activity relationship indicates that modifications to the benzotriazole core can lead to enhanced interactions with cellular targets.
Case Studies
- Antibacterial Efficacy : In one study, a series of benzotriazole derivatives were screened for their antibacterial properties, revealing that those with bulky hydrophobic groups were particularly effective against resistant strains .
- Antiparasitic Activity : Another investigation focused on the effects of N-benzenesulfonylbenzotriazoles on Trypanosoma cruzi, demonstrating a clear dose-dependent response in reducing parasite viability .
- Cytotoxicity in Cancer Models : Research has shown that certain benzotriazoles induce apoptosis in cancer cells, suggesting a mechanism worth exploring for drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sulfonylation of benzotriazole derivatives using 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency due to their ability to stabilize ionic intermediates .
- Catalysis : Triethylamine or other bases are critical for neutralizing HCl byproducts, preventing side reactions .
- Reaction monitoring : TLC (chloroform:methanol, 7:3 ratio) or HPLC ensures reaction progression and purity .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : H and C NMR identify substituent positions and confirm sulfonyl group attachment .
- Mass spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]) with <5 ppm error .
- XRD crystallography : Resolves ambiguities in stereochemistry or crystal packing, as demonstrated for structurally analogous sulfonylated benzothiazoles .
Q. What are the key challenges in purifying this compound, and what separation technologies are most effective?
- Methodological Answer : Challenges include removing unreacted sulfonyl chloride and byproducts. Solutions involve:
- Column chromatography : Silica gel with gradient elution (hexane:ethyl acetate) isolates the target compound .
- Recrystallization : Ethanol/water mixtures improve purity by exploiting solubility differences .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or biological interactions of this compound?
- Methodological Answer :
- DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
- Molecular docking : Screen against protein targets (e.g., enzymes with sulfonamide-binding pockets) to hypothesize inhibitory mechanisms .
- MD simulations : Assess stability in biological membranes or solvent systems .
Q. What experimental strategies address contradictions in reported biological activity data for sulfonylated benzotriazoles?
- Methodological Answer :
- Dose-response studies : Use standardized assays (e.g., IC determination) to control for batch-to-batch variability .
- Proteomics profiling : Identify off-target interactions via affinity chromatography or pull-down assays .
- Meta-analysis : Compare datasets across studies to isolate confounding variables (e.g., solvent choice, cell line differences) .
Q. How does the electronic nature of the sulfonyl group influence the compound’s stability under varying pH conditions?
- Methodological Answer :
- pH-rate profiling : Conduct kinetic studies in buffered solutions (pH 1–12) to track degradation via HPLC .
- Electron-withdrawing effects : The sulfonyl group’s electron deficiency increases susceptibility to hydrolysis in alkaline conditions, requiring stabilization via lyophilization or inert atmospheres .
Q. What advanced spectroscopic techniques resolve ambiguities in the compound’s tautomeric forms?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
